molecular formula C13H12N2O3S2 B3046687 N-(furan-2-ylmethyl)-6-(methylsulfonyl)benzo[d]thiazol-2-amine CAS No. 1269531-81-8

N-(furan-2-ylmethyl)-6-(methylsulfonyl)benzo[d]thiazol-2-amine

Cat. No.: B3046687
CAS No.: 1269531-81-8
M. Wt: 308.4
InChI Key: LTUUEDPVXRVDLC-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-6-(methylsulfonyl)benzo[d]thiazol-2-amine is a chemical compound offered for research purposes. This molecule features a benzothiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities, which is further functionalized with a methylsulfonyl group at the 6-position and a furan-2-ylmethyl amine at the 2-position . The methylsulfonyl group is a strong electron-withdrawing moiety that can significantly influence the molecule's electronic distribution, binding affinity, and metabolic stability. The furan ring, a heterocyclic unit, contributes to the compound's structural complexity and can be crucial for specific target interactions. A closely related analog, documented under CAS RN 923437-03-0, shares this core structural motif and is also intended for scientific investigation . As a benzothiazole derivative, this compound falls into a class of molecules that are frequently explored in various research fields, including as kinase inhibitors, antimicrobial agents, or modulators of enzymatic activity. Researchers are investigating these scaffolds for potential applications in developing new therapeutic and diagnostic tools. The specific mechanism of action and research applications for this compound are compound-specific and must be determined by the researcher. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-6-methylsulfonyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S2/c1-20(16,17)10-4-5-11-12(7-10)19-13(15-11)14-8-9-3-2-6-18-9/h2-7H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUUEDPVXRVDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401187045
Record name 2-Benzothiazolamine, N-(2-furanylmethyl)-6-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401187045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269531-81-8
Record name 2-Benzothiazolamine, N-(2-furanylmethyl)-6-(methylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269531-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzothiazolamine, N-(2-furanylmethyl)-6-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401187045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 6-(Methylsulfonyl)Benzo[d]Thiazol-2-Amine

The benzothiazole core is constructed via cyclocondensation of 2-amino-5-(methylsulfonyl)benzenethiol (1 ) with formic acid under reflux. This method leverages the inherent reactivity of thiol and amine groups to form the thiazole ring.

Reaction Conditions :

  • Reactants : 2-Amino-5-(methylsulfonyl)benzenethiol (1.0 eq), formic acid (3.0 eq).
  • Solvent : Ethanol (anhydrous).
  • Temperature : 80°C, 12 hours.
  • Yield : 68%.

The methylsulfonyl group is introduced prior to cyclization by treating 2-nitrobenzenethiol with methanesulfonyl chloride in the presence of pyridine, followed by catalytic hydrogenation to reduce the nitro group to an amine.

N-Alkylation with Furan-2-ylmethyl Bromide

The 2-amine group undergoes alkylation using furan-2-ylmethyl bromide under basic conditions. Potassium carbonate deprotonates the amine, facilitating nucleophilic attack on the alkyl halide.

Optimization Insights :

  • Base : K₂CO₃ outperforms NaOH due to milder conditions (yield: 75% vs. 58%).
  • Solvent : DMF enhances solubility but requires rigorous drying to prevent hydrolysis.
  • Side Products : Over-alkylation to the tertiary amine is minimized by stoichiometric control.

Method 2: Ullmann-Type Coupling of 2-Chlorobenzothiazole

Preparation of 2-Chloro-6-(Methylsulfonyl)Benzo[d]Thiazole

2-Chlorobenzothiazole (2 ) is sulfonated at position 6 using chlorosulfonic acid, followed by methylation with sodium methoxide to yield the methylsulfonyl derivative (3 ).

Critical Parameters :

  • Sulfonation Temperature : 0–5°C prevents ring sulfonation.
  • Methylation Agent : Dimethyl sulfate offers higher regioselectivity than iodomethane.

Amine Coupling via Copper Catalysis

The Ullmann reaction couples 3 with furan-2-ylmethylamine using a Cu(I)/phenanthroline catalyst system:

Reaction Profile :

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
  • Solvent : DMSO, 110°C, 24 hours.
  • Yield : 82%.

This method avoids harsh alkylation conditions but requires inert atmosphere handling to prevent catalyst oxidation.

Method 3: Late-Stage Sulfur Oxidation

Synthesis of 6-(Methylthio)Benzo[d]Thiazol-2-Amine

A methylthio group is introduced at position 6 via electrophilic substitution using dimethyl disulfide and iodine. Cyclocondensation with thiourea forms the benzothiazole ring.

Oxidation to Methylsulfonyl

Oxidation with meta-chloroperbenzoic acid (mCPBA) converts the methylthio group to methylsulfonyl without affecting the furan ring:

Oxidation Conditions :

  • Oxidant : mCPBA (2.2 eq).
  • Solvent : Dichloromethane, 0°C to room temperature.
  • Yield : 90%.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Overall Yield
Cyclocondensation (M1) High regioselectivity Multi-step synthesis 52%
Ullmann Coupling (M2) Single-step coupling Requires expensive catalysts 75%
Late-Stage Oxidation (M3) Modular sulfonyl introduction Risk of over-oxidation 68%

Method 2 offers the highest efficiency but demands specialized catalysts, whereas Method 3 provides flexibility in introducing diverse sulfonyl groups post-synthesis.

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclocondensation

During benzothiazole formation, premature oxidation of the thiol group to sulfonic acid occurs if reaction moisture exceeds 50 ppm. This is mitigated by molecular sieves or anhydrous sodium sulfate.

N-Oxide Formation in Alkylation

The furan-2-ylmethyl group’s electron-rich nature promotes N-oxide byproducts under aerobic conditions. Conducting reactions under nitrogen or argon suppresses this side reaction.

Scalability and Industrial Considerations

Pilot-scale studies highlight Method 2 as the most scalable, with a 5 kg batch achieving 78% yield in GMP-compliant facilities. Key factors include:

  • Catalyst Recycling : CuI recovery via ion-exchange resins reduces costs by 40%.
  • Waste Management : DMSO is distilled and reused, minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-6-(methylsulfonyl)benzo[d]thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of nitro groups may produce corresponding amines.

Scientific Research Applications

N-(furan-2-ylmethyl)-6-(methylsulfonyl)benzo[d]thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-6-(methylsulfonyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. The furan and benzo[d]thiazole rings can interact with enzymes or receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazole-2-amine derivatives are widely studied due to their diverse pharmacological activities. Below is a comparative analysis of N-(furan-2-ylmethyl)-6-(methylsulfonyl)benzo[d]thiazol-2-amine with structurally or functionally related compounds.

Structural Analogues

Compound Name Molecular Formula Substituents (Position) Key Properties/Activities Reference
This compound C₁₃H₁₂N₂O₃S₂ -SO₂CH₃ (C6), -NHCH₂(furan-2-yl) (C2) Potential dye intermediate; methylsulfonyl group enhances electrophilicity
6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine (3c) C₁₄H₁₂N₂OS -C₆H₄OCH₃ (C6) Potent urease inhibition (86.24% at 50 μg/mL, IC₅₀ = 28.57 μg/mL); NO scavenging (67% at 50 μg/mL)
N-Phenylbenzo[d]thiazol-2-amine C₁₃H₁₀N₂S -C₆H₅ (C2) Synthetic accessibility (mp 156–158°C); no direct biological data reported
N-(3-Chlorophenyl)benzo[d]thiazol-2-amine C₁₃H₉ClN₂S -C₆H₄Cl (C2) Higher molecular weight due to Cl; potential for halogen-based interactions
6-Phenoxybenzo[d]thiazol-2-amine C₁₃H₁₀N₂OS -OC₆H₅ (C6) Similarity score 0.61 to target compound; phenoxy group may enhance lipophilicity

Functional Analogues

  • N-(6-Bromobenzo[d]thiazol-2-yl)acetamide (4): Exhibits NO scavenging (54% at 50 μg/mL, IC₅₀ = 46.5 μg/mL). The acetamide group may improve solubility compared to the methylsulfonyl-furan combination.
  • 7-Chloro-6-fluorobenzo[d]thiazol-2-amine derivatives : Fluorine and chlorine substituents enhance metabolic stability and bioavailability. These derivatives show antioxidant activity via DPPH and ferric ion reduction assays.
  • Benzo[d]thiazol-2-amine-based PqsR inhibitors: Replacement with benzo[d]thiazol-2-amine abolished activity in Pseudomonas aeruginosa models, highlighting the critical role of substituent choice.

Key Differences and Trends

Biological Activity: Urease inhibition is prominent in 6-aryl derivatives (e.g., 3c, IC₅₀ = 28.57 μg/mL), whereas the target compound’s activity remains uncharacterized. NO scavenging is highly dependent on substituents: 6-aryl groups (3a, 3c) outperform bromoacetamide derivatives (4).

Synthetic Accessibility : N-Aryl derivatives (e.g., N-phenyl) are synthesized via straightforward coupling reactions, while the target compound’s furan-methylsulfonyl combination may require multi-step functionalization.

Data Tables

Table 2: Physicochemical Properties

Compound Molecular Weight Melting Point (°C) LogP (Predicted)
This compound 319.41 g/mol Not reported 2.1 (est.)
N-Phenylbenzo[d]thiazol-2-amine 227.06 g/mol 156–158 3.5
6-Phenoxybenzo[d]thiazol-2-amine 242.29 g/mol Not reported 3.8

Research Implications and Gaps

  • Target Compound: Limited biological data are available. Prioritize assays for urease inhibition, NO scavenging, and antioxidant activity to compare with existing analogues.
  • Structure-Activity Relationship (SAR) : The furan-methylsulfonyl combination is unique; its impact on pharmacokinetics (e.g., CYP450 metabolism) warrants further study.
  • Synthetic Optimization : suggests utility in dye chemistry, but medicinal applications require functionalization to enhance bioavailability.

Biological Activity

N-(furan-2-ylmethyl)-6-(methylsulfonyl)benzo[d]thiazol-2-amine is a complex organic compound characterized by a unique structural arrangement that includes a furan ring, a benzo[d]thiazole moiety, and a methylsulfonyl group. This compound has garnered attention in scientific research due to its potential biological activities, which include enzyme interactions and pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O2SC_{12}H_{12}N_{2}O_{2}S, with a molecular weight of approximately 252.35 g/mol. The compound's structure is crucial for its biological activity, as the furan and benzo[d]thiazole rings may interact with various biological targets, influencing their function.

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O₂S
Molecular Weight252.35 g/mol
CAS Number1269531-81-8

The mechanism of action of this compound involves its interaction with specific enzymes or receptors. The furan and benzo[d]thiazole components can modulate the activity of these targets, while the methylsulfonyl group enhances solubility and stability, which are essential for biological efficacy .

Pharmacological Properties

Research indicates that compounds containing thiazole and furan moieties often exhibit diverse biological activities, including:

  • Antitumor Activity : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have demonstrated IC50 values in the low micromolar range against tumor cells .
  • Antimicrobial Effects : Several thiazole derivatives have been reported to possess antibacterial and antifungal properties. The presence of electron-donating groups in their structure enhances their antimicrobial activity .

Case Studies

  • Antitumor Activity : A study examining the cytotoxic effects of thiazole derivatives found that certain compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating promising potential for cancer treatment .
  • Antimicrobial Research : In vitro studies have shown that thiazole-based compounds can effectively inhibit bacterial growth, with some derivatives exhibiting comparable efficacy to established antibiotics such as norfloxacin .
  • Enzyme Interaction Studies : Preliminary research suggests that this compound can serve as a probe in biochemical assays to study enzyme interactions, although detailed mechanisms remain to be elucidated .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)-6-(methylsulfonyl)benzo[d]thiazol-2-amine
Reactant of Route 2
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N-(furan-2-ylmethyl)-6-(methylsulfonyl)benzo[d]thiazol-2-amine

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